5-Cyclohexyl-1-diazoniopent-1-en-2-olate
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Overview
Description
5-Cyclohexyl-1-diazoniopent-1-en-2-olate is an organic compound with the molecular formula C11H18N2O It is known for its unique structure, which includes a cyclohexyl group and a diazonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-1-diazoniopent-1-en-2-olate typically involves the reaction of cyclohexylamine with a suitable diazotizing agent. The reaction conditions often include low temperatures to stabilize the diazonium intermediate. Common diazotizing agents include sodium nitrite in the presence of an acid, such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-1-diazoniopent-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require mild acidic or basic conditions to proceed efficiently.
Major Products Formed
Oxidation: Cyclohexyl oxides.
Reduction: Cyclohexylamines.
Substitution: Various substituted cyclohexyl derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Cyclohexyl-1-diazoniopent-1-en-2-olate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-1-diazoniopent-1-en-2-olate involves its ability to form reactive intermediates, such as free radicals or cations, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, such as proteins and nucleic acids, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A precursor in the synthesis of 5-Cyclohexyl-1-diazoniopent-1-en-2-olate.
Diazonium Salts: Compounds with similar diazonium groups but different substituents.
Properties
CAS No. |
110604-56-3 |
---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-cyclohexyl-1-diazopentan-2-one |
InChI |
InChI=1S/C11H18N2O/c12-13-9-11(14)8-4-7-10-5-2-1-3-6-10/h9-10H,1-8H2 |
InChI Key |
RHIWWIMVTYTIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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